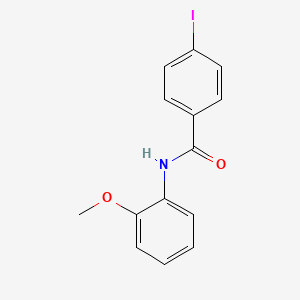

4-iodo-N-(2-methoxyphenyl)benzamide

CAS No.:

Cat. No.: VC19959879

Molecular Formula: C14H12INO2

Molecular Weight: 353.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12INO2 |

|---|---|

| Molecular Weight | 353.15 g/mol |

| IUPAC Name | 4-iodo-N-(2-methoxyphenyl)benzamide |

| Standard InChI | InChI=1S/C14H12INO2/c1-18-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3,(H,16,17) |

| Standard InChI Key | GPIAXYSOLDVNFJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I |

Introduction

4-Iodo-N-(2-methoxyphenyl)benzamide is a chemical compound belonging to the benzamide class, characterized by the presence of a benzene ring attached to an amide functional group. This specific compound features an iodine atom and a methoxy group as substituents on the aromatic rings, which significantly influence its chemical behavior and biological activity. The compound has garnered interest in medicinal chemistry due to its potential applications in drug development and biological studies .

Synthesis Methods

The synthesis of 4-iodo-N-(2-methoxyphenyl)benzamide typically involves the iodination of N-(2-methoxyphenyl)benzamide. This process often employs electrophilic aromatic substitution reactions, where iodine is introduced to the benzamide ring. Common reagents used include oxidizing agents such as hydrogen peroxide or sodium hypochlorite, conducted in organic solvents like acetic acid or dichloromethane at room temperature.

Biological Applications and Research Findings

While specific biological data for 4-iodo-N-(2-methoxyphenyl)benzamide is limited, its structural features suggest potential applications in medicinal chemistry. The iodine and methoxy groups can influence interactions with biological targets, which may lead to varied biological activities such as antimicrobial or anticancer effects, similar to other benzamide derivatives .

Comparison with Other Benzamide Derivatives

Other benzamide derivatives have shown significant antimicrobial and anticancer activities. For example, compounds like 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides have demonstrated potent antimicrobial and anticancer effects against various bacterial and fungal strains and human cancer cell lines . Similarly, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial and antiproliferative activities .

Data Table: Comparison with Other Benzamide Derivatives

| Compound | Biological Activity | Target |

|---|---|---|

| 4-Iodo-N-(2-methoxyphenyl)benzamide | Potential antimicrobial/anticancer | Enzymes/Receptors |

| 2MBI Derivatives | Antimicrobial, anticancer | Bacteria, fungi, cancer cells |

| Thiazol-2-yl Derivatives | Antimicrobial, antiproliferative | Bacteria, fungi, cancer cells |

These tables highlight the general properties of 4-iodo-N-(2-methoxyphenyl)benzamide and compare its potential biological activities with those of other benzamide derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume